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molecular formula C6H11O3P B8460618 Cyclohex-1-en-1-ylphosphonic acid CAS No. 10562-88-6

Cyclohex-1-en-1-ylphosphonic acid

Cat. No. B8460618
M. Wt: 162.12 g/mol
InChI Key: LVEKJWLAJJVWIT-UHFFFAOYSA-N
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Patent
US03950413

Procedure details

Into a mixture of 57 g of cyclohexene-1-phosphonic acid and 10 g of cyclohexene-1-phosphonic acid dichloride phosgene was introduced at a temperature of from 170°-180°C for 19 hours. At the end of the reaction, nitrogen was blown through the mixture to remove excess phosgene and subsequently the mixture was distilled under reduced pressure. 62 g of cyclohexene-1-phosphonic acid dichloride were obtained, b.p. 75°C under 0.3 mm Hg, corresponding to a yield of 89.5 percent of the theory.
Quantity
57 g
Type
reactant
Reaction Step One
Name
cyclohexene-1-phosphonic acid dichloride phosgene
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(O)(=O)O)CCCCC=1.C(Cl)(Cl)=O.[C:15]1([P:21]([Cl:24])([Cl:23])=[O:22])[CH2:20][CH2:19][CH2:18][CH2:17][CH:16]=1>>[C:15]1([P:21]([Cl:24])([Cl:23])=[O:22])[CH2:20][CH2:19][CH2:18][CH2:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
C1(=CCCCC1)P(O)(=O)O
Name
cyclohexene-1-phosphonic acid dichloride phosgene
Quantity
10 g
Type
reactant
Smiles
C(=O)(Cl)Cl.C1(=CCCCC1)P(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced at a temperature of from 170°-180°C for 19 hours
Duration
19 h
CUSTOM
Type
CUSTOM
Details
At the end of the reaction, nitrogen
CUSTOM
Type
CUSTOM
Details
to remove excess phosgene
DISTILLATION
Type
DISTILLATION
Details
subsequently the mixture was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CCCCC1)P(=O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 62 g
YIELD: PERCENTYIELD 89.5%
YIELD: CALCULATEDPERCENTYIELD 928.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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